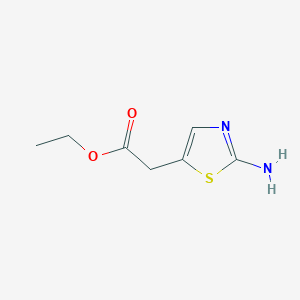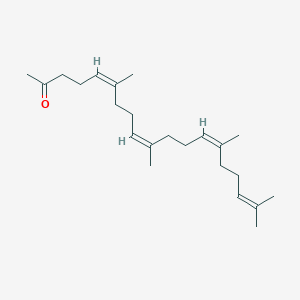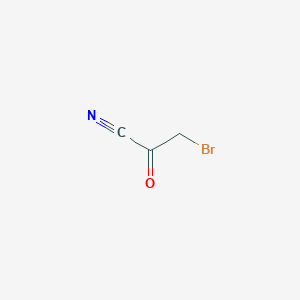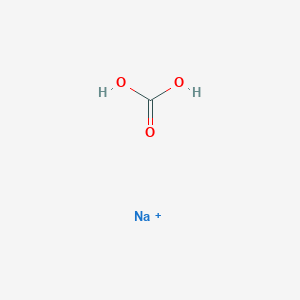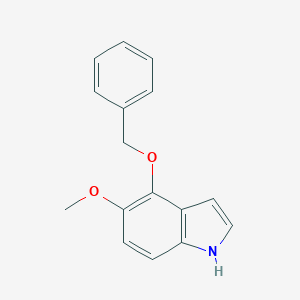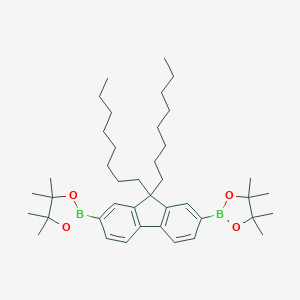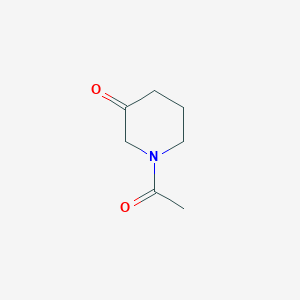
1-Acetylpiperidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetylpiperidin-3-one is an organic compound that belongs to the class of piperidones. It is characterized by a piperidine ring with an acetyl group attached to the nitrogen atom and a ketone group at the third position. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.
Mechanism of Action
Target of Action
The primary target of 1-Acetylpiperidin-3-one is the enzyme known as soluble epoxide hydrolase (s-EH) . This enzyme plays a crucial role in the metabolism of arachidonic acid, a fatty acid that is involved in the signaling of smooth muscle contraction and inflammation .
Mode of Action
This compound acts as an inhibitor of soluble epoxide hydrolase . By inhibiting this enzyme, it prevents the breakdown of epoxyeicosatrienoic acids (EETs), which are products of the cytochrome P450 epoxygenase enzyme action . EETs have anti-hypertensive and anti-inflammatory effects . They also have a vasodilatory action similar to endothelium-derived hyperpolarizing factor .
Biochemical Pathways
The inhibition of soluble epoxide hydrolase by this compound affects the cytochrome P450 pathway of arachidonic acid metabolism . This results in an increase in the levels of EETs, which have a variety of beneficial effects, including vasodilation and anti-inflammatory actions . EETs may also inhibit Nuclear factor alpha B (NF-alphaB), a transcription factor implicated in cardiac hypertrophy .
Pharmacokinetics
The compound’s effectiveness in reducing blood pressure and improving insulin resistance in pre-diabetic patients has been tested in a phase 2a clinical setting , suggesting that it has favorable pharmacokinetic properties.
Result of Action
The inhibition of soluble epoxide hydrolase by this compound leads to an increase in the levels of EETs . This results in a variety of effects, including vasodilation, anti-hypertensive effects, and anti-inflammatory effects . It also leads to the inhibition of NF-alphaB, which can have various effects depending on the conditions .
Preparation Methods
1-Acetylpiperidin-3-one can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with acetic anhydride, followed by oxidation. Another method includes the use of piperidine and acetyl chloride under controlled conditions. Industrial production often employs catalytic hydrogenation of pyridine derivatives to obtain piperidine, which is then acetylated and oxidized to form this compound .
Chemical Reactions Analysis
1-Acetylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. .
Scientific Research Applications
1-Acetylpiperidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of agrochemicals and as an intermediate in the synthesis of fine chemicals
Comparison with Similar Compounds
1-Acetylpiperidin-3-one can be compared with other similar compounds, such as:
Piperidine: Lacks the acetyl and ketone groups, making it less reactive in certain chemical reactions.
2-Piperidinone: Has a ketone group at the second position, leading to different reactivity and applications.
N-Acetylpiperidine: Similar structure but lacks the ketone group, affecting its chemical behavior and biological activity. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and versatility in various applications
Properties
IUPAC Name |
1-acetylpiperidin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6(9)8-4-2-3-7(10)5-8/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHGRWSDPVNGMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80487557 |
Source


|
| Record name | 1-acetylpiperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80487557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34456-78-5 |
Source


|
| Record name | 1-acetylpiperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80487557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
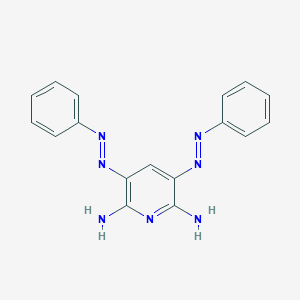

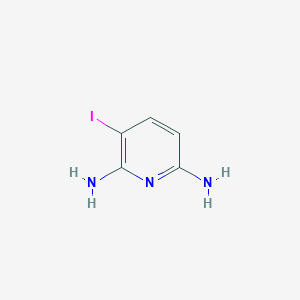
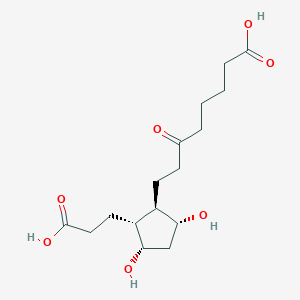
![1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid](/img/structure/B31686.png)
